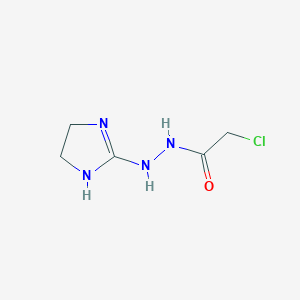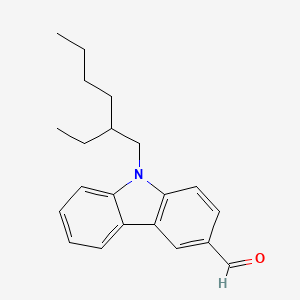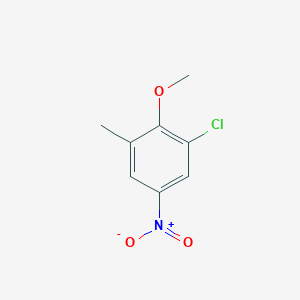
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine typically involves multiple steps. One common method includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Ether Formation: The formation of the phenoxy group through a nucleophilic substitution reaction.
Amine Alkylation: The final step involves the alkylation of the amine group with the ethanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the ethanamine backbone can engage in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine
- 2-(4-Bromo-3-(difluoromethyl)phenoxy)-N,N-dimethylethanamine
- 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-diethylethanamine
Uniqueness
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H13BrF3NO |
|---|---|
Poids moléculaire |
312.13 g/mol |
Nom IUPAC |
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H13BrF3NO/c1-16(2)5-6-17-8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
ADFKOLJBJXIELH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


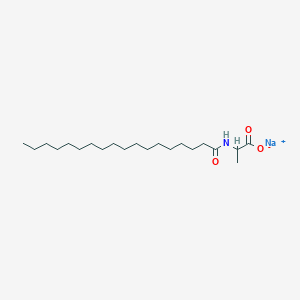

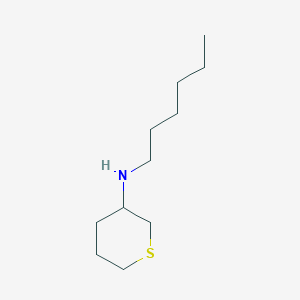
![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
![6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B15092583.png)
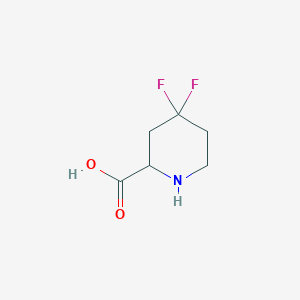
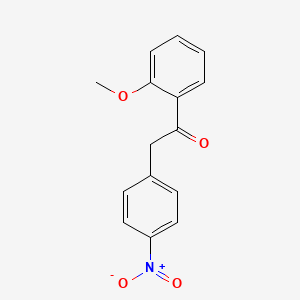
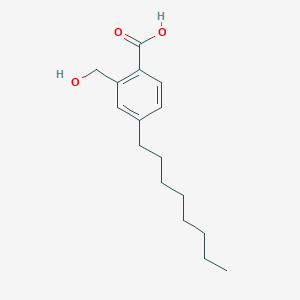
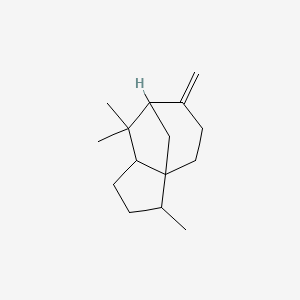
![3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B15092603.png)

